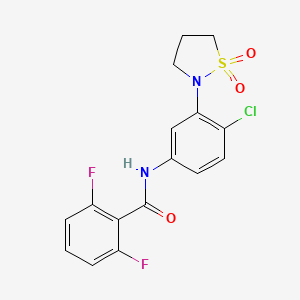

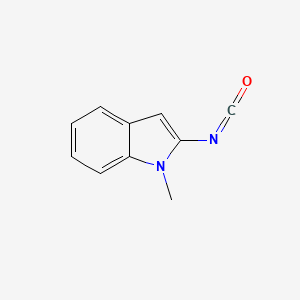

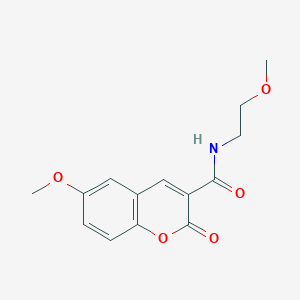

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo.Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally related to 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide, for their anticancer and anti-5-lipoxygenase agents. These derivatives demonstrated potential anticancer activities against HCT-116 and MCF-7 cell lines, alongside 5-lipoxygenase inhibition, suggesting their application in cancer and inflammation-related research. The study provided insights into the structure-activity relationship (SAR), highlighting the importance of specific functional groups and molecular frameworks in modulating biological activity Rahmouni et al., 2016.

Synthetic Methodologies and Chemical Reactions

Yıldırım et al. (2005) reported on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with 2,3-diaminopyridine, providing a foundational understanding of chemical reactions and methodologies involving pyrazole derivatives. This research highlights the versatility of pyrazole-based compounds in synthetic chemistry, offering pathways for the generation of a wide array of heterocyclic compounds with potential pharmaceutical applications Yıldırım et al., 2005.

Glycine Transporter Inhibitors

Research by Yamamoto et al. (2016) identified structurally related compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have been investigated for their potential in treating neurological disorders by modulating glycine levels in the central nervous system. The study's findings support the exploration of pyrazole derivatives in the development of new treatments for CNS disorders Yamamoto et al., 2016.

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) synthesized new pyrazolopyridines derivatives, demonstrating the antioxidant, antitumor, and antimicrobial activities of these compounds. This study underscores the multifaceted biological activities of pyrazole derivatives, suggesting their potential as lead compounds in the development of new therapeutic agents with diverse pharmacological profiles El‐Borai et al., 2013.

Molecular Interaction Studies

Shim et al. (2002) focused on the molecular interaction of pyrazole derivatives with the CB1 cannabinoid receptor, providing valuable insights into the antagonist activity of these compounds. Through detailed molecular modeling and pharmacological studies, this research contributes to the understanding of receptor-ligand interactions, paving the way for the design of new cannabinoid receptor modulators Shim et al., 2002.

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide access to these resources. You can also use online databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.

Propriétés

IUPAC Name |

2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-15-10-11-17(13-19(15)26-12-6-9-21(26)27)23-22(28)20-14-18(24-25(20)2)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVHRXMICXDPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2748653.png)

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-methylcarbamate](/img/structure/B2748654.png)

![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)